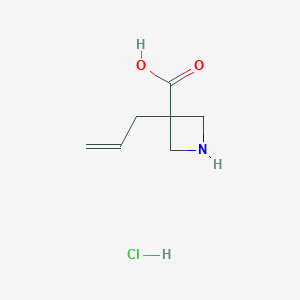

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the family of amino acids. This compound has a molecular weight of 177.63 g/mol and is typically found in a powdered form . It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of azetidine with prop-2-en-1-yl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Its mechanism of action involves:

- Inhibition of Tubulin Polymerization : This action disrupts microtubule dynamics essential for cell division, similar to known anticancer agents like colchicine .

- Induction of Apoptosis : Flow cytometry analyses demonstrate that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cells .

Synthetic Pathways

Several synthetic methods have been developed for the preparation of this compound, allowing for efficient synthesis and opportunities for modification:

- Michael Addition Reactions : Utilizing acrylic acid derivatives to introduce the azetidine ring.

- Functional Group Transformations : Modifying the carboxylic acid group to enhance biological activity or alter solubility profiles .

These synthetic strategies not only facilitate the production of the compound but also enable the creation of analogs with potentially enhanced biological properties.

Case Study 1: Antiproliferative Activity

In a study evaluating various derivatives of azetidine compounds, 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid showed promising results with IC50 values indicating effective inhibition of cell proliferation in MCF-7 cells .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 3-(Prop-2-en-1-yl)azetidine | 4.5 | MCF-7 |

| Colchicine | 0.5 | MCF-7 |

Case Study 2: Mechanistic Insights

Further investigations into the compound's mechanism revealed that it affects microtubule dynamics through direct binding to tubulin, leading to significant alterations in cellular morphology indicative of apoptosis .

Potential Applications Beyond Cancer Research

While primarily studied for its anticancer properties, derivatives of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid may also have applications in:

Mecanismo De Acción

The mechanism of action of 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects in cellular pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid

- 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid methyl ester

- 3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid ethyl ester

Uniqueness

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Actividad Biológica

3-(Prop-2-en-1-yl)azetidine-3-carboxylic acid hydrochloride, often referred to as 3-PEACA HCl, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-PEACA HCl features a unique azetidine ring structure with a prop-2-en-1-yl substituent at the 3-position and a carboxylic acid functional group. Its molecular formula is C7H11ClN1O2, with a molecular weight of 177.63 g/mol. The compound's structural characteristics suggest potential interactions with various biological targets.

Anticancer Properties

Research indicates that 3-PEACA HCl exhibits antiproliferative effects against several cancer cell lines, notably MCF-7 breast cancer cells. Studies have shown that it can inhibit cell proliferation, suggesting its potential as an anticancer therapeutic agent. The compound's mechanism may involve its ability to disrupt cellular metabolism and protein synthesis pathways associated with proline metabolism, which is crucial for cancer cell growth and survival .

Enzyme Inhibition

Preliminary studies suggest that 3-PEACA HCl functions as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids. By inhibiting FAAH, the compound may elevate endocannabinoid levels, leading to potential therapeutic effects for pain and anxiety management. This property positions 3-PEACA HCl as a candidate for further investigation in the treatment of various conditions influenced by the endocannabinoid system.

The precise mechanisms through which 3-PEACA HCl exerts its biological effects are still being elucidated. However, it is believed that the compound interacts with cellular receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for determining its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-PEACA HCl, it is useful to compare it with structurally similar compounds. The following table summarizes notable azetidine derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Azetidine-3-carboxylic acid | Azetidine derivative | Lacks propylene side chain; simpler structure |

| 3-Azetidinecarboxylic acid | Azetidine derivative | Similar core but without additional substituents |

| 4-Aminobutanoic acid | Amino acid derivative | Contains an amine instead of an azetidine ring |

| Proline | Natural amino acid | Involved in protein synthesis |

These compounds demonstrate variations in biological activity and chemical reactivity, highlighting the distinct properties of 3-PEACA HCl due to its specific substituents and azetidine structure.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-PEACA HCl:

- Antiproliferative Activity : A study evaluated the compound's effects on MCF-7 cells, showing significant inhibition of cell growth with an IC50 comparable to established anticancer drugs .

- Enzyme Interaction : Research into FAAH inhibition revealed that treatment with 3-PEACA HCl resulted in increased levels of endocannabinoids, suggesting a novel approach for pain management therapies.

- Cell Cycle Effects : Additional studies assessed the impact of 3-PEACA HCl on cell cycle progression, indicating potential alterations that could contribute to its antiproliferative effects .

Propiedades

IUPAC Name |

3-prop-2-enylazetidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-2-3-7(6(9)10)4-8-5-7;/h2,8H,1,3-5H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDUPIXOTWZUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CNC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.